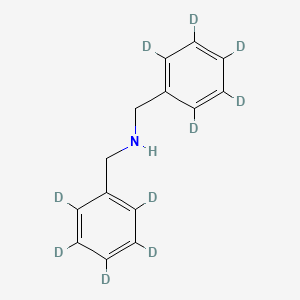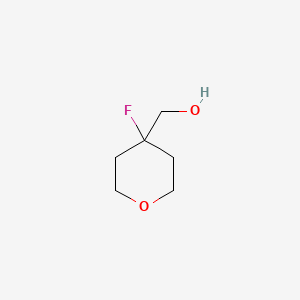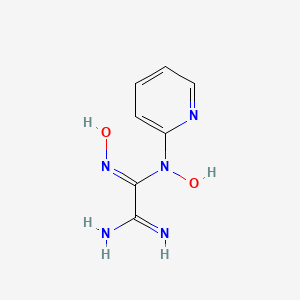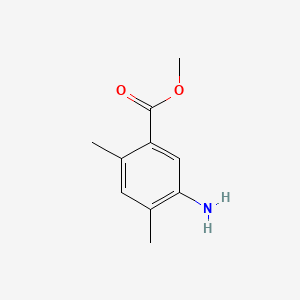
9-Minocycline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Minocycline is a derivative of the tetracycline antibiotic minocycline. It is a second-generation tetracycline antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Minocycline was first described in the literature in 1966 and has since been used to treat various bacterial infections, including respiratory tract infections, acne, and certain types of pneumonia .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 9-Minocycline involves several synthetic steps. One common method includes the nitration of minocycline hydrochloride to produce 9-nitro minocycline, which is then reduced to 9-amino minocycline. This process typically involves the use of nitrating agents at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
化学反应分析
Types of Reactions: 9-Minocycline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of 9-nitro minocycline to 9-amino minocycline is a key step in its synthesis.
Substitution: It can undergo substitution reactions, particularly at the amino and hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under mild to moderate conditions
Major Products: The major products formed from these reactions include various derivatives of minocycline, such as 9-amino minocycline and other substituted compounds .
科学研究应用
9-Minocycline has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tetracycline derivatives.
Biology: It serves as a tool to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is investigated for its potential in treating neurodegenerative diseases, psychiatric conditions, and as an anti-inflammatory agent
作用机制
9-Minocycline exerts its effects primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth . Additionally, this compound has anti-inflammatory and neuroprotective properties, which are attributed to its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines .
相似化合物的比较
Doxycycline: Another second-generation tetracycline with similar antibacterial activity but differing in its pharmacokinetic properties and side effect profile.
Tetracycline: A first-generation tetracycline with a broader spectrum but shorter half-life and higher resistance potential.
Tigecycline: A glycylcycline antibiotic derived from minocycline, known for its activity against multidrug-resistant bacteria
Uniqueness of 9-Minocycline: this compound is unique due to its high lipid solubility, which allows it to penetrate tissues more effectively, including the central nervous system. This property makes it particularly useful in treating infections that are difficult to reach with other antibiotics .
属性
IUPAC Name |
(4S,4aS,5aR,12aR)-4,9-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-6-5-9-7-10-8-11-16(26(3)4)19(29)15(22(24)32)21(31)23(11,33)20(30)14(10)18(28)13(9)17(12)27/h5-6,10-11,16,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t10-,11-,16-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDICDROJOLZHS-SEEQWMCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/new.no-structure.jpg)


![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)


![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
